molecular formula C8H7NS B8175837 2-Cyclopropylthiophene-3-carbonitrile

2-Cyclopropylthiophene-3-carbonitrile

Cat. No.: B8175837
M. Wt: 149.21 g/mol
InChI Key: QRWIPAVCXHTRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylthiophene-3-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a cyclopropyl group at the second position and a nitrile group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiophene-3-carbonitrile typically involves the cyclization of substituted crotononitriles with elemental sulfur. The reaction conditions often include the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and bases like potassium hydroxide (KOH) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropyl group and nitrile functionality contribute to its reactivity and binding affinity with biological targets. The compound can undergo electrophilic substitution reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 2-Cyclopropylthiophene-3-carboxylic acid
  • 2-Cyclopropylthiophene-3-carbaldehyde
  • 2-Cyclopropylthiophene-3-methyl ester

Comparison: Compared to its analogs, 2-Cyclopropylthiophene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and biological properties. The nitrile group enhances its potential as a pharmacophore and its ability to participate in various chemical reactions .

Properties

IUPAC Name

2-cyclopropylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWIPAVCXHTRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.